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An In-Depth Technical Guide to 5-Bromo-3-chloro-1,2-benzoxazole (CAS 401567-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound with CAS number 401567-43-9 is identified by the IUPAC name 5-bromo-3-

chloro-1,2-benzoxazole, also referred to as 5-bromo-3-chlorobenzo[d]isoxazole. This

molecule belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole

scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a

wide range of biologically active compounds.[1] Derivatives of this core structure have shown

significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

[1] The presence of halogen substituents, such as bromine and chlorine, on the benzisoxazole

ring is often associated with enhanced biological activity.[1]

This technical guide provides a comprehensive overview of the available information on 5-

bromo-3-chloro-1,2-benzoxazole, including its physicochemical properties, a plausible synthetic

route with a detailed experimental protocol, and a summary of the potential biological activities

based on related compounds. Due to the limited publicly available experimental data for this

specific compound, this guide leverages information on structurally similar halo-substituted

benzisoxazoles to provide a relevant and informative resource for research and development.
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A summary of the known physicochemical properties for 5-bromo-3-chloro-1,2-benzoxazole is

presented in the table below. It is important to note that experimental data such as melting

point, boiling point, and solubility are not readily available in the public domain.

Property Value

CAS Number 401567-43-9

IUPAC Name 5-bromo-3-chloro-1,2-benzoxazole

Molecular Formula C₇H₃BrClNO

Molecular Weight 232.46 g/mol

Appearance Not available

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis of 5-Bromo-3-chloro-1,2-benzoxazole
While a specific, detailed experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-

benzoxazole is not extensively documented in publicly available literature, a plausible and

common synthetic pathway can be proposed based on established methods for synthesizing

1,2-benzisoxazole derivatives. A widely used method is the intramolecular cyclization of an

appropriately substituted o-hydroxyketoxime.

Proposed Synthetic Pathway
A potential synthetic route to 5-bromo-3-chloro-1,2-benzoxazole is outlined below. This

pathway commences with a commercially available starting material, 4-bromo-2-

hydroxyacetophenone, and proceeds through oximation followed by chlorination and

cyclization.

4-Bromo-2-hydroxyacetophenone 4-Bromo-2-hydroxyacetophenone oxime

 Hydroxylamine,
 Pyridine, Ethanol 4-Bromo-N-chloro-2-hydroxyacetophenone oxime

 N-Chlorosuccinimide (NCS),
 DMF 5-Bromo-3-chloro-1,2-benzoxazole

 Base (e.g., NaH),
 THF, Heat
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Figure 1: Proposed synthetic workflow for 5-bromo-3-chloro-1,2-benzoxazole.

Detailed Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-

benzoxazole based on the proposed pathway. This protocol is adapted from methodologies

reported for the synthesis of similar benzisoxazole derivatives.[2][3]

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime

To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine

hydrochloride (1.2 eq.) and pyridine (1.5 eq.).

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the

oxime intermediate.

Step 2: Synthesis of 4-Bromo-N-chloro-2-hydroxyacetophenone oxime

Dissolve the 4-bromo-2-hydroxyacetophenone oxime (1.0 eq.) in N,N-dimethylformamide

(DMF).

Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution at room temperature.

Stir the reaction mixture for 2-3 hours, monitoring by TLC.

Once the reaction is complete, pour the mixture into water and extract the product with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Step 3: Cyclization to 5-Bromo-3-chloro-1,2-benzoxazole

To a solution of the chlorinated oxime from the previous step (1.0 eq.) in anhydrous

tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated

aqueous solution of ammonium chloride.

Extract the product with ethyl acetate. Wash the combined organic layers with water and

brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel to obtain 5-bromo-3-chloro-1,2-benzoxazole.

Potential Biological Activities
While specific biological data for 5-bromo-3-chloro-1,2-benzoxazole is scarce, the broader

class of benzisoxazole derivatives has been extensively studied and shown to possess a range

of pharmacological activities, notably as antimicrobial and anticancer agents.[1] The presence

of halogen atoms at the 5- and 3-positions may influence the biological profile of the target

compound.

Antimicrobial Activity
Substituted benzisoxazoles have demonstrated activity against various bacterial and fungal

strains.[1] The introduction of electron-withdrawing groups, such as halogens, has been

reported to enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Representative Halo-Substituted Benzoxazole Derivatives

(Comparative Data)
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Compound Organism MIC (µg/mL) Reference

5-Chloro-1,3-

benzoxazol-2(3H)-one

derivative

Staphylococcus

aureus
Not specified [4]

5-Chloro-1,3-

benzoxazol-2(3H)-one

derivative

Escherichia coli Not specified [4]

6-Fluoro-4-piperidinyl-

1,2-benzisoxazole-

amide

Various bacteria Potent inhibition [5]

Note: This table presents data for structurally related compounds to provide a comparative

context. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of

the compound that inhibits visible growth of the microorganism.

Anticancer Activity
Numerous benzoxazole and benzisoxazole derivatives have been investigated for their

potential as anticancer agents.[6][7] These compounds can exert their effects through various

mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and

survival.

Table 2: Anticancer Activity of Representative Halo-Substituted Benzoxazole/Benzisoxazole

Derivatives (Comparative Data)

Compound Cell Line IC₅₀ (µM) Reference

5-Chloro-benzoxazole

derivative
MCF-7 (Breast) 3.79 [6]

5-Chloro-benzoxazole

derivative
MDA-MB-231 (Breast) 5.63 [6]

Benzisoxazole-

substituted-allyl

derivative

HT-29 (Colon) Not quantified [8]
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Note: This table presents data for structurally related compounds to provide a comparative

context. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a

drug that is required for 50% inhibition in vitro.

Experimental Protocol for Biological Assays
(Generalized)
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

Inoculate each well with a standardized suspension of the test microorganism.

Include positive (microorganism with no compound) and negative (broth only) controls.

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound and incubate for 48-72

hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 4 hours to allow the formation of formazan crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the IC₅₀ value.[4]
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Potential Signaling Pathways and Mechanism of
Action
The precise mechanism of action for 5-bromo-3-chloro-1,2-benzoxazole is not known.

However, based on the activities of related compounds, it could potentially interact with various

cellular targets. For instance, as an anticancer agent, it might interfere with signaling pathways

crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways,

or it could induce apoptosis. As an antimicrobial agent, it might target essential bacterial

enzymes or disrupt cell membrane integrity.

Below is a generalized diagram of a hypothetical signaling pathway that could be modulated by

a benzisoxazole derivative with anticancer properties, leading to apoptosis.
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Figure 2: Hypothetical signaling pathway for anticancer activity.
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Conclusion
5-Bromo-3-chloro-1,2-benzoxazole is a halogenated heterocyclic compound with potential for

further investigation in drug discovery. While specific experimental data for this molecule is

limited, the well-established biological activities of the benzisoxazole scaffold, particularly in the

areas of antimicrobial and anticancer research, suggest that this compound could be a

valuable subject for future studies. The synthetic route proposed in this guide provides a

practical starting point for its preparation, and the generalized biological assay protocols offer a

framework for its evaluation. Further research is warranted to elucidate the specific biological

profile and mechanism of action of 5-bromo-3-chloro-1,2-benzoxazole.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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